molecular formula C20H21F3N2O5 B13485292 (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13485292
M. Wt: 426.4 g/mol
InChI Key: MNYMOSASTUNPRI-IDVLALEDSA-N
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Description

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes amino and phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include amino acids, protecting groups like Boc (tert-butoxycarbonyl), and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process often includes rigorous purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid is studied for its potential role in protein synthesis and enzyme interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry

In the industrial sector, it is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
  • (2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

Uniqueness

What sets (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid apart is its trifluoroacetic acid component, which enhances its stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21F3N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H20N2O3.C2HF3O2/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23);(H,6,7)/t15-,16+;/m0./s1

InChI Key

MNYMOSASTUNPRI-IDVLALEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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